molecular formula C15H18N4O2 B2978057 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1904030-52-9

1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Katalognummer: B2978057
CAS-Nummer: 1904030-52-9
Molekulargewicht: 286.335
InChI-Schlüssel: PQKXSDXANVDXPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone features a pyrrolidine ring substituted at position 3 with a 5-methylpyridin-2-yloxy group and an ethanone moiety bearing a 1H-pyrazol-1-yl substituent. Its molecular formula is C16H19N3O2, with a molecular weight of 285.34 g/mol (estimated).

Eigenschaften

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-3-4-14(16-9-12)21-13-5-8-18(10-13)15(20)11-19-7-2-6-17-19/h2-4,6-7,9,13H,5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKXSDXANVDXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring is functionalized to introduce the 3-((5-methylpyridin-2-yl)oxy) group. This can be achieved through nucleophilic substitution reactions.

    Attachment of the Pyrazole Group: The pyrazole moiety is introduced via a coupling reaction, often using a pyrazole derivative and a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the coupling of the functionalized pyrrolidine with the pyrazole derivative under controlled conditions, typically in the presence of a base like triethylamine and a solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Optimization of Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Scalability: The process is designed to be scalable, ensuring that the compound can be produced in large quantities without significant loss of efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrrolidine or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug development.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Ethanone Moiety

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 1904098-18-5)
  • Structure : Differs by replacing the pyrazole group with a pyridin-3-yl substituent.
  • Molecular Weight : 297.35 g/mol.
  • Key Data : The pyridine substitution may enhance π-π stacking interactions in biological targets compared to pyrazole. However, pyrazole’s hydrogen-bonding capability could improve solubility .
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Oxime Derivatives
  • Structure : Replaces the pyrrolidine-pyridine unit with a naphthalene group.
  • The naphthalene moiety likely increases lipophilicity, impacting membrane permeability .

Variations in the Heterocyclic Core

1-(5-((1H-Pyrazol-1-yl)methyl)-2-Aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives
  • Structure : Contains a 1,3,4-oxadiazole ring instead of pyrrolidine.
  • Physicochemical Properties :
    • IR peaks: 1710 cm<sup>-1</sup> (C=O), 1598 cm<sup>-1</sup> (C=N).
    • <sup>1</sup>H-NMR: δ 4.90 (s, CH2), 2.50 (s, CH3).
Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 10 in )
  • Structure : Features a fused pyrazolo-pyrimidine system.
  • Synthesis: Prepared via refluxing enaminones with aminopyrazoles in DMF/EtOH.
  • Key Data : Higher molecular weight (604.71 g/mol) and extended π-conjugation may enhance DNA intercalation or kinase binding .

Pharmacologically Active Analogs

TRK Kinase Inhibitors (e.g., 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine)
  • Structure : Combines pyrrolidine, pyrazole, and pyrimidine moieties.
  • Activity : Designed as TRK kinase inhibitors for cancer treatment. The fluorophenyl group enhances target affinity, while pyrazole aids solubility .
1-(3-Pyridylcarbonyl)-5-Phenyl-2-Pyrazoline (CAS 121306-57-8)
  • Structure : Contains a dihydropyrazoline ring linked to pyridine.
  • Physicochemical Data : Molecular weight 251.29 g/mol. The partially saturated pyrazoline may improve bioavailability compared to fully aromatic systems .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Data for Selected Compounds

Compound Name Molecular Weight (g/mol) Key IR Peaks (cm<sup>-1</sup>) Notable NMR Signals (δ, ppm) Reference
Target Compound 285.34 ~1700 (C=O), ~1600 (C=N) Pyrrolidine H: ~3.5–4.0 Estimated
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-oxadiazolyl)ethanone 313.35 1710 (C=O), 1598 (C=N) CH2: 4.90, CH3: 2.50
Compound 10 () 604.71 1720 (C=O) CH3: 2.22, Pyrimidine H: 8.9

Biologische Aktivität

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure that includes a pyrrolidine ring, a pyrazole moiety, and a 5-methylpyridine group, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can be represented as follows:

C16H19N3O3\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its interactions with biological macromolecules, pharmacological effects, and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator depending on the target involved.

Pharmacological Properties

Research indicates that 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone may exhibit several pharmacological activities, including:

  • Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Case Study 1: Antitumor Activity

A study on related pyrazole derivatives showed significant inhibitory activity against BRAF(V600E), a common mutation in melanoma. The findings suggest that similar structural motifs could be effective in targeting this pathway, indicating that 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone might also possess antitumor properties .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that derivatives with similar structures could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This suggests that 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone may also exert anti-inflammatory effects through similar mechanisms .

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelReference
AntitumorModerate
Anti-inflammatoryHigh
AntimicrobialPreliminary
NeuroprotectiveUnder Study

Q & A

Q. Key factors affecting yield and purity :

Solvent selection : Polar solvents (e.g., ethanol, DMF) enhance solubility but may require post-reaction purification via recrystallization (e.g., DMF-EtOH mixtures) .

Reaction time : Extended reflux durations (2–30 hours) improve completeness but risk side reactions .

Temperature control : Moderate temperatures (60–80°C) balance reaction rate and decomposition risks .

Q. Example conditions :

StepReagents/ConditionsYield RangePurification Method
Ether formationEthanol, reflux (2–6 h)65–75%Recrystallization (DMF-EtOH)
Pyrazole couplingK₂CO₃, DMF, 80°C (12 h)70–85%Column chromatography

Advanced: How can researchers resolve contradictions in bioactivity data observed for this compound across different assays?

Answer:
Contradictory bioactivity data often arise from variations in assay design, target specificity, or compound stability. Methodological strategies include:

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., nitro vs. methoxy substituents) to identify functional groups critical for activity .
  • Assay standardization : Control variables like pH, incubation time, and cell line selection (e.g., HEK293 vs. HeLa) to minimize inter-lab variability.
  • Metabolic stability tests : Assess compound degradation in physiological conditions (e.g., liver microsome assays) to differentiate true activity from artifact .

Case study : A structurally similar compound (CAS 1363405-96-2) showed conflicting IC₅₀ values in kinase assays due to solvent-dependent aggregation. Resolving this required dynamic light scattering (DLS) analysis to confirm colloidal formation .

Basic: What characterization techniques are essential for confirming the structural integrity of this compound?

Answer:
Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyloxy vs. pyrrolidinyl linkages) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₈N₄O₂) and rule out byproducts .
  • X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the pyrrolidinyl-phenoxy junction .

Example : In a related pyrazole-pyrrolidinone derivative, X-ray analysis revealed a planar pyrazole ring (torsion angle: 178.84°) critical for target binding .

Advanced: How can computational modeling predict the environmental fate of this compound, and what experimental validations are required?

Answer:
Computational approaches :

  • Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradation rates using descriptors like logP and topological polar surface area .
  • Molecular dynamics (MD) simulations : Predict soil/water partitioning coefficients (Kd) based on hydrophobicity and hydrogen-bonding capacity .

Q. Experimental validation :

  • Long-term environmental exposure studies : Monitor degradation products in simulated ecosystems (e.g., OECD 308 guidelines) .
  • Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri to assess acute/chronic toxicity, correlating with computational predictions .

Advanced: What crystallographic refinement strategies improve accuracy when determining this compound’s structure using SHELX?

Answer:
SHELX refinement best practices :

  • High-resolution data : Collect diffraction data to ≤1.0 Å resolution to resolve light atoms (e.g., nitrogen in pyrazole) .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning, common in flexible pyrrolidinyl derivatives .
  • Hydrogen placement : Apply HFIX constraints for CH groups and refine H-atoms anisotropically if data quality permits .

Case example : For a dichloropyridinyl analog, SHELXL refinement reduced R-factor from 0.12 to 0.05 by modeling disorder in the pyrrolidinyl ring .

Basic: How do substituents on the pyridine and pyrazole rings influence the compound’s physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., nitro on pyrazole): Increase solubility via dipole interactions but reduce membrane permeability .
  • Steric effects : Bulky substituents (e.g., 5-methyl on pyridine) restrict rotational freedom, stabilizing bioactive conformations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.